5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-carboxamide
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Overview
Description
5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-carboxamide is a compound that features a thiophene ring substituted with a carboxamide group and a 5-chloro substituent The compound also contains an isoxazole ring attached via a propyl linker
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for anticoagulant therapy .
Mode of Action
The compound acts as a potent inhibitor of FXa . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways . FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface .
Pharmacokinetics
The compound has been identified as a small-molecule inhibitor with good oral bioavailability . This makes it a promising candidate for oral anticoagulant therapy .
Result of Action
Inhibition of FXa by the compound produces antithrombotic effects by decreasing the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . The remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-carboxamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized using a (3 + 2) cycloaddition reaction, often employing Cu(I) or Ru(II) as catalysts.
Attachment of Propyl Linker: The isoxazole ring is then linked to a propyl chain through a nucleophilic substitution reaction.
Formation of Thiophene Carboxamide: The thiophene ring is functionalized with a carboxamide group, and the 5-chloro substituent is introduced via electrophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using more cost-effective and environmentally friendly catalysts, as well as optimizing reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The chloro substituent on the thiophene ring can be replaced by other nucleophiles in substitution reactions
Properties
IUPAC Name |
5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c12-10-4-3-9(17-10)11(15)13-5-1-2-8-6-14-16-7-8/h3-4,6-7H,1-2,5H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYQLWUYTLIBIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)NCCCC2=CON=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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